molecular formula C20H20N2O B2541903 2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one CAS No. 891397-42-5

2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B2541903
CAS No.: 891397-42-5
M. Wt: 304.393
InChI Key: KWJZVASJBYPEHU-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new pyridazin-3(2H)-one derivatives, including those structurally similar to 2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, has been explored for potential applications in various fields. A study by Sayed, Khalil, Ahmed, and Raslan (2002) discusses the smooth coupling of key intermediates for the synthesis of pyridazinones and pyridazine-6-imines, which are structurally related to the compound of interest (Sayed, Khalil, Ahmed, & Raslan, 2002).

Applications in Herbicides

  • Pyridazinone compounds, including variants of the one , have been found to inhibit photosynthesis in barley, which explains their application as herbicides. Hilton, Scharen, St. John, Moreland, and Norris (1969) found that these compounds, including pyrazon, inhibit the Hill reaction in plants, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Anticancer and Antiangiogenic Properties

  • Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, and Kamble (2015) synthesized and evaluated new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities. The study indicates the potential of these derivatives, structurally similar to the compound of interest, in inhibiting the viability of various human cancer cell lines (Kamble et al., 2015).

Structural and Thermal Analysis

  • Kalai, Çınar, Lai, Daoui, Chelfi, Allali, Dege, Karrouchi, and Benchat (2020) conducted a study on the synthesis, spectroscopic characterization, thermal behavior, and stability of a novel pyridazin-3(2H)-one derivative. This study provides insight into the stability and potential applications of compounds structurally similar to this compound (Kalai et al., 2020).

Tautomeric Stability in Pharmaceutical Applications

  • Katrusiak and Katrusiak (2004) investigated the tautomeric stability and temperature variation of pyridazinone compounds. This research is relevant to understanding the behavior of pyridazinone derivatives, like the one , in pharmaceutical applications (Katrusiak & Katrusiak, 2004).

Histamine H3 Receptor Antagonists/Inverse Agonists

  • Hudkins, Raddatz, Tao, Mathiasen, Aimone, Becknell, Prouty, Knutsen, Yazdanian, Moachon, Ator, Mallamo, Marino, Bacon, and Williams (2011) identified pyridazin-3-one derivatives as potent histamine H3 receptor antagonists/inverse agonists, indicating potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Antimicrobial Activity

  • Alonazy, Al-Hazimi, and Korraa (2009) synthesized and evaluated the antimicrobial activities of pyridazinone derivatives, contributing to the understanding of their potential use in antimicrobial applications (Alonazy, Al-Hazimi, & Korraa, 2009).

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-5-8-17(9-6-14)19-10-11-20(23)22(21-19)13-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZVASJBYPEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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